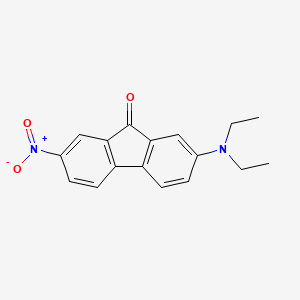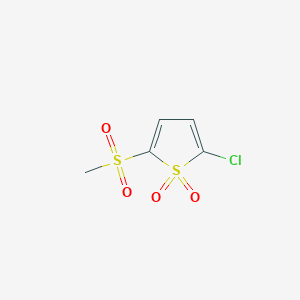
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Méthodes De Préparation
The synthesis of thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2-chloro-5-(methylsulfonyl)thiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes .
Applications De Recherche Scientifique
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a kinase inhibitor.
Industry: The compound is used in the development of photoelectric materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide can be compared with other thiophene derivatives such as:
Thiophene, 2-chloro-5-(methylsulfonyl)-: Lacks the 1,1-dioxide group, making it less oxidized.
Thiophene, 2,5-bis(methylsulfonyl)-, 1,1-dioxide: Contains an additional methylsulfonyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
357199-99-6 |
|---|---|
Formule moléculaire |
C5H5ClO4S2 |
Poids moléculaire |
228.7 g/mol |
Nom IUPAC |
2-chloro-5-methylsulfonylthiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5ClO4S2/c1-11(7,8)5-3-2-4(6)12(5,9)10/h2-3H,1H3 |
Clé InChI |
JKFDKZITXSAPMD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(S1(=O)=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
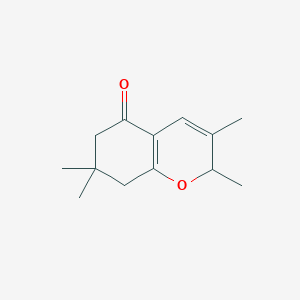
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
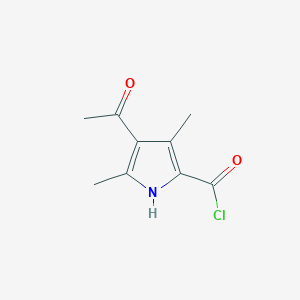
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
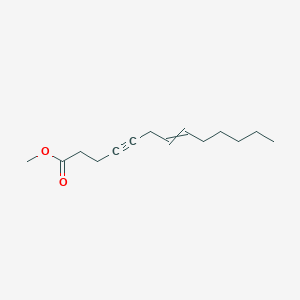
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
